molecular formula C9H18N2O3 B8256047 Tert-butyl 4,5-diamino-5-oxopentanoate

Tert-butyl 4,5-diamino-5-oxopentanoate

Cat. No.: B8256047
M. Wt: 202.25 g/mol
InChI Key: BRWIPGSUTYVUBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Non-Proteinogenic Amino Acid Derivatives

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 standard protein-forming amino acids encoded by the universal genetic code. The structural diversity of peptides is greatly expanded by the inclusion of these building blocks. google.com NPAAs are essential components in the polypeptide chains of various organisms like bacteria, fungi, and plants. google.com With advances in chemical and biological sciences, NPAAs have emerged as a potent tool in the development of peptide-based drug candidates. google.com

The incorporation of NPAAs into peptide structures can confer several advantageous properties. A primary benefit is the enhancement of stability against enzymatic degradation, a common challenge that curtails the effectiveness of therapeutic peptides. By substituting a natural amino acid with a modified one, researchers can design peptides that are more resistant to proteases, thereby extending their half-life and improving their pharmacokinetic profiles. google.com This makes them highly suitable for creating peptide-based drugs with enhanced performance. google.com Furthermore, these unique amino acids can introduce novel structural characteristics that optimize a drug's interaction with its biological target.

Role of Substituted α-Amino Acid Systems in Synthetic Chemistry

Substituted α-amino acid systems are fundamental building blocks in synthetic chemistry, offering a versatile platform for the construction of complex molecules with diverse biological activities. The synthesis of these compounds is a dynamic area of research, with a continuous demand for novel, specifically labeled, and structurally unusual amino acids. abovchem.com Classical methods for synthesizing α-amino acids include the Strecker synthesis, approaches via hydantoins and oxazolones, and displacement reactions on α-halo acids. abovchem.com

Modern synthetic strategies have expanded to include asymmetric catalytic hydrogenation of acetamidoacrylates, primarily utilizing rhodium, ruthenium, iridium, and copper catalysts. nih.gov The development of a vast number of chiral ligands has been instrumental in the success of these methods. nih.gov Another approach involves carbon-carbon bond formation through the rhodium-catalyzed conjugated addition of α-aminoacrylates with organometallic reagents. nih.gov These advanced synthetic methodologies have made a wide array of substituted α-amino acids accessible for various applications in medicinal chemistry and materials science.

Metal complexes incorporating α-amino acid esters as ligands are particularly significant in bioinorganic chemistry. researchgate.net They serve as valuable tools in peptide synthesis, as models for biological systems, and as scaffolds for the development of new therapeutic agents. researchgate.net Additionally, the inherent chirality of α-amino acids makes their metal complexes promising candidates as catalysts for environmentally friendly asymmetric syntheses. researchgate.net

Context of Pentanoate-Derived Chemical Scaffolds in Organic Synthesis

Pentanoate derivatives, which are salts or esters of pentanoic acid (also known as valeric acid), serve as important chemical scaffolds in organic synthesis. google.com Pentanoic acid itself is a straight-chain alkyl carboxylic acid. google.com Its derivatives are utilized in the synthesis of a variety of compounds, with its volatile esters being particularly noted for their pleasant, fruity fragrances, leading to their use in perfumes, cosmetics, and as food additives. google.com

In the realm of medicinal chemistry, the pentanoate scaffold is incorporated into the structure of numerous pharmaceutical compounds. For instance, many steroid-based drugs, such as those based on betamethasone (B1666872) or hydrocortisone, feature the steroid molecule as a valerate (B167501) ester. google.com The synthesis of more complex molecules often employs pentanoate-derived starting materials and intermediates. The functional groups present in pentanoate derivatives allow for a range of chemical transformations, making them versatile building blocks for constructing larger, more intricate molecular architectures.

Tert-butyl 4,5-diamino-5-oxopentanoate: A Closer Look

This compound is a non-proteinogenic α-amino acid derivative that has garnered attention in synthetic organic chemistry, particularly as a key intermediate in the preparation of pharmaceutically active compounds. Its structure features a five-carbon pentanoate backbone, with amino and amido groups at the 4 and 5 positions, respectively, and a tert-butyl ester at the carboxyl end.

Chemical Properties and Stereoisomers

This compound exists as different stereoisomers, with the (S) and (R) enantiomers being of particular interest in stereospecific synthesis. The hydrochloride salt of the (S)-enantiomer, (S)-tert-butyl 4,5-diamino-5-oxopentanoate hydrochloride, is a commonly used form. google.com

Property(S)-tert-butyl 4,5-diamino-5-oxopentanoate(R)-tert-butyl 4,5-diamino-5-oxopentanoate monohydrochloride(S)-tert-butyl 4,5-diamino-5-oxopentanoate hydrochloride
CAS Number 17193-29-266575-26-6108607-02-9
Molecular Formula C9H18N2O3C9H19ClN2O3C9H19ClN2O3
Molecular Weight 202.25 g/mol Not specified238.71 g/mol
Physical Form SolidSolidNot specified
Boiling Point 357.1±37.0 °C at 760 mmHgNot specifiedNot specified
Purity 97%97%98%
Storage Temperature -20°CInert atmosphere, room temperatureNot specified

Synthesis of this compound

The synthesis of (S)-tert-butyl 4,5-diamino-5-oxopentanoate hydrochloride has been reported, with one method starting from Cbz-(L)-Glu(tBu)-OH. google.com However, this particular method is considered not well-suited for large-scale production due to certain procedural inefficiencies. google.com The process involves removing the solvent to dryness, which can lead to uncontrolled precipitation and variable purity of the final product. google.com Additionally, the use of large volumes of solvent (up to 56 mL per gram) makes it inefficient for industrial-scale synthesis. google.com

Challenges in the synthesis, particularly for large quantities, have led to a need for the development of alternative, more scalable synthetic routes. google.com The commercially available compound is often found in gram quantities, and its cost can be a significant factor for large-scale preparations.

Role in the Synthesis of Pharmaceutically Active Compounds

A primary application of this compound is its use as a key starting material for the construction of the (S)-2-aminoglutarimide moiety. This structural motif is present in a number of pharmaceutically active compounds. For example, it is a crucial building block for the synthesis of (S)-3-(4-((4-(morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione. google.com The processes for creating these complex molecules often utilize (S)-tert-butyl 4,5-diamino-5-oxopentanoate hydrochloride as the foundational element for the aminoglutarimide portion of the final drug substance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4,5-diamino-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-7(12)5-4-6(10)8(11)13/h6H,4-5,10H2,1-3H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWIPGSUTYVUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of Tert Butyl 4,5 Diamino 5 Oxopentanoate

Reactivity of the Tert-butyl Ester Moiety

The tert-butyl ester group is a common protecting group for carboxylic acids, valued for its relative stability to many nucleophilic and basic conditions while being susceptible to cleavage under specific acidic conditions. thieme-connect.com

Selective Ester Cleavage Reactions

The removal of the tert-butyl group to yield the corresponding carboxylic acid is a critical transformation. Due to the steric hindrance of the tert-butyl group, this cleavage typically proceeds via a carbocation-based mechanism (A-AL-1) under acidic conditions, rather than through nucleophilic acyl substitution. A variety of methods have been developed for the selective cleavage of tert-butyl esters, which can be advantageous when other sensitive functional groups are present in the molecule. researchgate.netoup.com

Several reagents and conditions can achieve this transformation with varying degrees of selectivity and mildness. For instance, methods using silica gel in refluxing toluene have been reported to yield the corresponding carboxylic acids in good yields. researchgate.net This approach offers selectivity for t-butyl esters over t-butyl ethers. researchgate.net Enzymatic methods have also gained prominence; the protease subtilisin, for example, can be used for the selective hydrolysis of C-terminal tert-butyl esters in peptide synthesis. google.comnih.govresearchgate.net

Table 1: Selected Methods for Tert-butyl Ester Cleavage
Reagent/CatalystConditionsSelectivity NotesReference
Formic Acid (85%)-Selectively cleaves N-Boc protecting groups over tert-butyl esters. oup.com
Silica GelRefluxing TolueneSelective for t-butyl esters over t-butyl ethers and trimethylsilylethyl (TMSE) esters. researchgate.net
Subtilisin ProteaseEnzymatic HydrolysisSelective for C-terminal tert-butyl esters of peptides. google.comnih.gov
CeCl₃·7H₂O-NaI-Reported for selective deprotection. researchgate.net

Transesterification Processes

Transesterification is the process of converting one ester to another by exchanging the alkoxy group. masterorganicchemistry.com While the synthesis of tert-butyl esters from other esters like methyl or ethyl esters is a common application of this reaction, the reverse process can also be considered. thieme-connect.com This transformation can be catalyzed by both acids and bases. masterorganicchemistry.com

Under basic conditions, the reaction proceeds via a nucleophilic addition-elimination mechanism, where an alkoxide attacks the carbonyl carbon of the ester. masterorganicchemistry.com For instance, efficient transesterification of methyl esters to tert-butyl esters has been achieved at ambient temperature using potassium tert-butoxide in diethyl ether. thieme-connect.comresearchgate.net The high reactivity of potassium tert-butoxide and the insolubility of the resulting potassium methoxide drive the reaction to completion. thieme-connect.com Catalytic systems employing metal complexes, such as tetranuclear zinc clusters or lanthanum(III) isopropoxide, have also been developed for mild and efficient transesterification reactions. researchgate.netorganic-chemistry.org

Table 2: Catalysts and Conditions for Transesterification
Catalyst/ReagentConditionsKey FeaturesReference
Potassium tert-butoxide (t-BuOK)Diethyl ether, 0–20 °CHigh reactivity; insoluble methoxide byproduct drives reaction. thieme-connect.com
Tetranuclear Zinc ClusterMild conditionsEffective for various functionalized substrates. organic-chemistry.org
Lanthanum(III) isopropoxideIn situ preparation with 2-(2-methoxyethoxy)ethanolHighly efficient for 1°, 2°, and 3° alcohols; chemoselective. researchgate.net
SnCl₂α,α-dichlorodiphenylmethane as chlorinating agentIn situ generation of acid chloride intermediate for reaction with alcohols. organic-chemistry.org

Reactivity of the Amide Functional Group within the Pentanoate Structure

Amide bonds are exceptionally stable due to resonance delocalization between the nitrogen lone pair and the carbonyl group. acs.org Consequently, they are relatively unreactive towards nucleophilic acyl substitution compared to other carboxylic acid derivatives like esters. libretexts.orglibretexts.org

Hydrolysis and Amidation Pathways

Hydrolysis is a fundamental reaction of amides, cleaving the amide bond to yield a carboxylic acid and an amine or ammonia. allen.in This transformation typically requires more forceful conditions, such as prolonged heating in strong aqueous acid or base, compared to ester hydrolysis. libretexts.orgmcmaster.camasterorganicchemistry.com

Acidic Hydrolysis : Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A nucleophilic attack by water follows, leading to a tetrahedral intermediate. Subsequent proton transfer to the nitrogen atom makes it a better leaving group (as an amine), which is eliminated upon reformation of the carbonyl double bond. libretexts.orglibretexts.org The final step involves deprotonation of the carboxylic acid and protonation of the expelled amine. libretexts.org

Basic Hydrolysis : In a basic medium, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.orgallen.in This is followed by the elimination of an amide ion (e.g., -NH2), which is a very poor leaving group. libretexts.orgchemistrysteps.com The reaction is driven forward by the subsequent irreversible acid-base reaction, where the strongly basic amide ion deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ammonia/amine. libretexts.orgchemistrysteps.com

Amidation refers to the formation of an amide. While the parent compound is already an amide, understanding pathways to form similar structures is relevant. Amides are commonly synthesized by reacting an amine with an acid chloride or acid anhydride. libretexts.orgwikipedia.org A practical method for synthesizing primary amides involves the reaction of acid chlorides with ammonium (B1175870) chloride (NH4Cl) in a solvent like N-methyl pyrrolidone (NMP), which acts as an acid scavenger, avoiding the need for an additional base. ccspublishing.org.cnresearchgate.net

Mechanistic Aspects of Amide Transformations

The mechanism of amide hydrolysis is a classic example of nucleophilic acyl substitution. libretexts.org The stability of the amide bond makes this process challenging.

Acid-Catalyzed Mechanism : The reaction begins with the protonation of the amide's carbonyl oxygen, making the carbonyl carbon more susceptible to attack by the water molecule. mcmaster.ca A proton transfer from the oxygen to the nitrogen of the tetrahedral intermediate converts the amino group into a better leaving group. The elimination of the amine is facilitated by the reformation of the carbonyl bond. The process is reversible, but the final protonation of the liberated amine by the acidic medium drives the equilibrium towards the products. libretexts.org

Base-Catalyzed Mechanism : This pathway involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. allen.inchemistrysteps.com The subsequent step, the expulsion of the amide anion, is energetically unfavorable because the amide anion is a very strong base and thus a poor leaving group. libretexts.orgchemistrysteps.com However, the reaction is ultimately driven to completion by the fast and irreversible deprotonation of the carboxylic acid intermediate by the highly basic amide anion that is formed. libretexts.orgchemistrysteps.com

Theoretical studies have explored the nuances of these mechanisms, indicating that in the gas phase, acid-catalyzed hydrolysis with protonation on the oxygen atom proceeds over a moderate activation barrier. mcmaster.ca

Reactivity of the Primary Amine Functionality

The primary amine group (-NH2) in Tert-butyl 4,5-diamino-5-oxopentanoate is a nucleophilic and basic center. Its reactivity is characteristic of aliphatic primary amines.

Amines act as Lewis bases due to the lone pair of electrons on the nitrogen atom. ncert.nic.in This allows them to react with acids to form ammonium salts. wikipedia.orgncert.nic.in This basicity is a key property influencing their behavior in different pH environments. The primary amine can undergo a variety of chemical transformations:

Alkylation : Amines can react with alkyl halides in a nucleophilic substitution reaction to form secondary amines, which can be further alkylated. wikipedia.orgncert.nic.in

Acylation : A fundamental reaction where primary amines react with acid chlorides, anhydrides, or esters to form amides. wikipedia.orgncert.nic.in This reaction involves nucleophilic substitution at the acyl carbon.

Reaction with Aldehydes and Ketones : Primary amines react with aldehydes and ketones to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism. pressbooks.pub This reaction is typically pH-dependent, occurring optimally under mildly acidic conditions (pH 4-5). pressbooks.pub

Reaction with Nitrous Acid : Primary aliphatic amines react with nitrous acid (HNO2) to yield unstable aliphatic diazonium salts. These salts readily decompose, liberating nitrogen gas and forming an alcohol. ncert.nic.inreb.rw

Table 3: Summary of Reactions of the Primary Amine Functionality
Reaction TypeReagentProduct TypeReference
Salt FormationAcids (e.g., HCl)Ammonium Salt wikipedia.orgncert.nic.in
AlkylationAlkyl Halides (R-X)Secondary/Tertiary Amines, Quaternary Ammonium Salts ncert.nic.in
AcylationAcid Chlorides, Anhydrides, EstersAmide wikipedia.orgncert.nic.in
Imine FormationAldehydes, KetonesImine (Schiff Base) pressbooks.pub
DeaminationNitrous Acid (HNO₂)Alcohol + N₂ gas ncert.nic.inreb.rw

Nucleophilic Reactions

The chemical character of this compound is significantly influenced by the presence of two nitrogen-containing functional groups that can act as nucleophiles: the α-amino group and the amide group.

The α-amino group is the most prominent nucleophilic center in the molecule under neutral or basic conditions. It can readily participate in reactions with a variety of electrophiles. Common reactions include:

Acylation: Reaction with acid chlorides or anhydrides to form N-acyl derivatives.

Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which can be subsequently reduced to secondary amines.

The amide nitrogen is significantly less nucleophilic than the amino nitrogen due to the electron-withdrawing effect of the adjacent carbonyl group. However, it can undergo reactions under specific conditions, such as deamidation. The nonenzymatic deamidation of glutamine residues, which can proceed via a cyclic glutarimide intermediate, is a known transformation in peptides and proteins. acs.orgmdpi.com This process is influenced by factors like pH and the nature of adjacent amino acid residues. mdpi.com

The tert-butyl ester is generally stable but can be cleaved under acidic conditions to reveal the carboxylic acid, which can then be activated for further reactions, for example, in peptide synthesis.

Table 1: Potential Nucleophilic Reactions of this compound
Functional GroupReaction TypeElectrophileProduct Type
α-Amino GroupAcylationAcid Chloride, AnhydrideN-Acyl Derivative
α-Amino GroupAlkylationAlkyl HalideSecondary/Tertiary Amine
α-Amino GroupSchiff Base FormationAldehyde, KetoneImine (Schiff Base)
Amide GroupDeamidation (intramolecular)N/A (via glutarimide intermediate)Glutamic acid derivative

Derivatization for Conjugation and Tagging

The primary α-amino group of this compound serves as a key handle for derivatization, enabling its conjugation to other molecules or the attachment of biochemical tags. This is a common strategy in medicinal chemistry and chemical biology to modify peptides, proteins, or other bioactive molecules.

Conjugation: The amino group can form stable amide bonds with carboxylic acids on other molecules using standard peptide coupling reagents (e.g., carbodiimides like DCC or EDC, often with additives like HOBt to suppress side reactions). This allows the pentanoate scaffold to be incorporated into larger molecular architectures.

Tagging: Fluorescent dyes, biotin, or other reporter molecules that are functionalized with an electrophilic group (such as an N-hydroxysuccinimide ester or an isothiocyanate) can be readily attached to the α-amino group. This labeling facilitates the tracking and detection of the molecule in biological systems.

Stereochemical Stability and Transformations of the Pentanoate Scaffold

The compound possesses a single stereocenter at the α-carbon (C4), making its stereochemical integrity a critical factor in its application, particularly in the synthesis of enantiomerically pure pharmaceuticals. google.comgoogle.com

Memory of Chirality Phenomena in α-Amino Acid Derivatives

Memory of Chirality (MOC) is a phenomenon where chiral information in a molecule is retained through a reaction intermediate in which the original stereocenter has been temporarily destroyed. sciforum.netacs.org For α-amino acid derivatives like this compound, this is particularly relevant in reactions involving the formation of an enolate at the α-carbon.

Although the formation of a planar enolate would typically be expected to lead to complete loss of stereochemical information, the chirality can be "remembered" if the enolate intermediate possesses another form of chirality, such as axial or planar chirality, which has a sufficiently high barrier to racemization. sciforum.netacs.org For instance, by introducing a bulky aromatic amide group onto the nitrogen of an α-amino acid, the rotation around the Ar-CO bond can be restricted, creating a stable, axially chiral enolate. acs.org This transient chirality directs an incoming electrophile to attack from a specific face, resulting in a product with high enantioselectivity, effectively "memorizing" the original stereochemistry of the starting material. sciforum.netacs.org This principle allows for the asymmetric α-alkylation of amino acid derivatives without the need for external chiral auxiliaries. sciforum.net

Racemization Considerations under Reaction Conditions

Racemization is the process by which an enantiomerically pure compound converts into a mixture containing equal amounts of both enantiomers, leading to a loss of optical activity. thieme-connect.de For α-amino acid derivatives, the primary mechanism for racemization involves the deprotonation of the α-carbon to form a planar, achiral enolate intermediate. researchgate.net Reprotonation can then occur from either face with equal probability, leading to a racemic mixture.

Several factors can promote racemization at the α-carbon of the pentanoate scaffold:

Basic Conditions: Strong bases can facilitate the abstraction of the α-proton, leading to enolate formation. This is a significant concern during peptide synthesis when the carboxyl group of an amino acid is activated. peptide.com

Elevated Temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for both proton abstraction and the interconversion of any transient chiral intermediates. researchgate.net

Activation of the Carboxyl Group: In peptide coupling reactions, activation of the carboxyl group (after deprotection of the tert-butyl ester) increases the acidity of the α-proton, making it more susceptible to abstraction and subsequent racemization. The use of coupling additives like HOBt or HOAt is known to suppress this side reaction. peptide.com

For glutamine derivatives specifically, an alternative pathway for racemization exists through the formation of a cyclic glutarimide intermediate. mdpi.com This intermediate is prone to racemization before it hydrolyzes to regenerate the glutamate derivative structure. acs.org

Table 2: Factors Influencing Racemization of the Pentanoate Scaffold
FactorMechanismMitigating Strategies
Strong BasePromotes α-proton abstraction and enolate formation. researchgate.netpeptide.comUse of mild bases; careful control of stoichiometry and reaction time.
High TemperatureIncreases rate of enolization and racemization. researchgate.netConducting reactions at low temperatures.
Carboxyl Group ActivationIncreases acidity of α-proton. peptide.comUse of racemization-suppressing coupling additives (e.g., HOBt, HOAt). peptide.com
pH ExtremesCan catalyze enolization or formation of glutarimide intermediate. acs.orgresearchgate.netMaintaining pH near neutral where possible.

Advanced Spectroscopic Characterization and Structural Elucidation of Tert Butyl 4,5 Diamino 5 Oxopentanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Tert-butyl 4,5-diamino-5-oxopentanoate, both ¹H and ¹³C NMR are fundamental for its structural elucidation.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment.

Based on the structure, the following proton signals can be predicted. The chemical shifts (δ) are estimated based on typical values for similar functional groups.

Tert-butyl group (-C(CH₃)₃): A sharp, singlet peak integrating to nine protons is expected around δ 1.4 ppm. This is characteristic of the magnetically equivalent protons of the tert-butyl ester group.

Methylene (B1212753) protons (-CH₂-CH₂-): The two methylene groups in the pentanoate backbone are diastereotopic and will appear as complex multiplets. The protons at the C3 position (adjacent to the ester carbonyl) are expected to resonate at approximately δ 2.2-2.4 ppm, while the protons at the C2 position (adjacent to the chiral center) would likely appear around δ 1.8-2.1 ppm.

Methine proton (-CH-): The proton at the C4 chiral center, bonded to the amino group, is expected to appear as a multiplet (likely a triplet or doublet of doublets) around δ 3.5-3.8 ppm.

Amine and Amide protons (-NH₂): The protons of the primary amine and the primary amide are exchangeable and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They typically appear as broad singlets. The amide protons (-CONH₂) are generally found further downfield, potentially in the range of δ 6.5-8.0 ppm, while the primary amine protons (-CH-NH₂) might be observed between δ 1.5-3.5 ppm, though they are often broad and can be difficult to assign definitively.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-C(CH ₃)₃~1.4Singlet (s)9H
-CH ₂-CH(NH₂)-~1.8 - 2.1Multiplet (m)2H
-C(=O)O-CH ₂-~2.2 - 2.4Multiplet (m)2H
-CH (NH₂)-~3.5 - 3.8Multiplet (m)1H
-CONH~6.5 - 8.0Broad Singlet (br s)2H
-CH-NH~1.5 - 3.5Broad Singlet (br s)2H

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in the molecule. The proton-decoupled ¹³C NMR spectrum of this compound is expected to show distinct signals for each of the nine carbon atoms.

Tert-butyl group carbons: The three equivalent methyl carbons (-C(C H₃)₃) will produce a single signal around δ 28 ppm. The quaternary carbon (-C (CH₃)₃) will appear around δ 80-82 ppm.

Ester carbonyl carbon: The carbon of the ester group (-C =O)O-) is expected to resonate in the range of δ 170-175 ppm.

Amide carbonyl carbon: The carbon of the amide group (-C =O)NH₂) will also be in the carbonyl region, typically around δ 175-180 ppm.

Backbone carbons: The methylene carbons (-C H₂-C H₂-) are expected at approximately δ 30-35 ppm. The chiral methine carbon (-C H(NH₂)-) would likely appear around δ 50-55 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
-C(C H₃)₃~28
-C (CH₃)₃~80-82
-C H₂-CH(NH₂)-~30-35
-C(=O)O-C H₂-~30-35
-C H(NH₂)-~50-55
-C (=O)O-~170-175
-C (=O)NH₂~175-180

While ¹H and ¹³C NMR can confirm the basic structure, advanced NMR techniques are necessary to determine the stereochemistry and analyze the compound's conformation in solution. For glutamine derivatives, stereospecific assignment of the side-chain amide protons is a key challenge that can be addressed with specialized experiments. nih.govubc.ca

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to establish through-space proximities between protons. For this compound, these experiments could reveal correlations between the C4-proton and the protons on the C2 and C3 carbons, helping to define the preferred conformation of the carbon backbone.

Furthermore, for molecules with stereocenters, the use of chiral solvating agents can induce separate NMR signals for each enantiomer, allowing for the determination of enantiomeric purity. nih.gov The relative stereochemistry could also be probed by analyzing coupling constants and using them as constraints in molecular modeling studies.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar, non-volatile molecules like amino acid derivatives. In positive ion mode ESI-MS, this compound (C₉H₁₈N₂O₃, Molecular Weight: 202.25 g/mol ) is expected to be readily protonated. The primary species observed would be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 203.26. Adducts with sodium [M+Na]⁺ (m/z ≈ 225.24) or potassium [M+K]⁺ (m/z ≈ 241.22) may also be observed depending on the purity of the sample and solvents used. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and confirmation of the elemental formula.

Interactive Data Table: Predicted ESI-MS Ions

IonFormulaCalculated m/z
[M+H]⁺[C₉H₁₉N₂O₃]⁺~203.14
[M+Na]⁺[C₉H₁₈N₂O₃Na]⁺~225.12
[M+K]⁺[C₉H₁₈N₂O₃K]⁺~241.10

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. The fragmentation of the [M+H]⁺ ion of this compound is expected to occur at the most labile bonds.

Key predicted fragmentation pathways include:

Loss of the tert-butyl group: A very common fragmentation for tert-butyl esters is the loss of isobutylene (56 Da), resulting in a prominent fragment ion corresponding to the protonated carboxylic acid at m/z ≈ 147.07.

Loss of ammonia: Fragmentation at the primary amide or amine can lead to the loss of ammonia (17 Da), giving a fragment at m/z ≈ 186.12.

Decarboxylation: Loss of the elements of the ester group or cleavage of the amide group can also occur, leading to a series of smaller fragment ions that can help to piece together the molecule's structure.

The analysis of these fragmentation patterns allows for the unambiguous confirmation of the connectivity of the atoms within the this compound molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural confirmation of synthetic compounds by providing a highly accurate mass measurement of the molecular ion. This technique allows for the determination of the elemental composition of a molecule with a high degree of confidence.

For this compound, the expected monoisotopic mass can be precisely calculated. The molecular formula is C₉H₁₈N₂O₃. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000), hydrogen (¹H = 1.007825), nitrogen (¹⁴N = 14.003074), and oxygen (¹⁶O = 15.994915), the calculated monoisotopic mass of the neutral molecule is 202.13174 Da.

In a typical HRMS experiment using electrospray ionization (ESI) in positive ion mode, the compound is expected to be observed as its protonated form, [M+H]⁺. The expected m/z (mass-to-charge ratio) for the protonated molecule would be 203.13902. The observation of an ion with this exact m/z value, within a narrow mass tolerance (typically < 5 ppm), provides strong evidence for the presence and elemental composition of this compound.

Table 1: Predicted HRMS Data for this compound Adducts

Adduct Molecular Formula Calculated m/z
[M+H]⁺ C₉H₁₉N₂O₃⁺ 203.13902
[M+Na]⁺ C₉H₁₈N₂O₃Na⁺ 225.12096
[M+K]⁺ C₉H₁₈N₂O₃K⁺ 241.09490

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, the characteristic vibrations of different chemical bonds can be determined. For this compound, the IR spectrum would be expected to show a combination of peaks corresponding to its ester, amide, and amine functionalities.

Key expected vibrational frequencies include:

N-H stretching of the primary amine and amide groups, typically appearing in the region of 3400-3200 cm⁻¹. These bands are often broad due to hydrogen bonding.

C-H stretching from the aliphatic and tert-butyl groups would be observed around 2970-2850 cm⁻¹.

C=O stretching of the tert-butyl ester is expected around 1730 cm⁻¹.

C=O stretching of the primary amide (Amide I band) would likely appear around 1680-1650 cm⁻¹.

N-H bending of the primary amide (Amide II band) is anticipated in the region of 1650-1620 cm⁻¹.

C-O stretching of the ester group would produce a strong signal in the 1250-1150 cm⁻¹ region.

C-N stretching of the amine and amide groups would be found in the 1250-1020 cm⁻¹ range.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine/Amide N-H Stretch 3400-3200
Alkyl C-H Stretch 2970-2850
Ester C=O Stretch ~1730
Amide C=O Stretch (Amide I) 1680-1650
Amide N-H Bend (Amide II) 1650-1620
Ester C-O Stretch 1250-1150

Chromatographic Techniques for Purity and Analytical Characterization

Chromatographic methods are essential for assessing the purity of a compound and for monitoring the progress of a chemical reaction. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC) are commonly employed for these purposes in the context of amino acid derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be a suitable method for purity analysis. A C18 column is commonly used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to ensure good resolution of the main compound from any impurities. Detection is typically performed using a UV detector, as the amide and ester carbonyl groups exhibit some UV absorbance, although derivatization with a UV-active tag may be necessary for enhanced sensitivity.

A typical HPLC method for a similar compound might involve:

Column: C18, 4.6 x 150 mm, 5 µm

Mobile Phase A: 0.1% Formic acid in Water

Mobile Phase B: Acetonitrile

Gradient: A time-dependent linear gradient from a low to a high percentage of Mobile Phase B.

Flow Rate: 1.0 mL/min

Detection: UV at 210 nm

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advancement of HPLC that utilizes smaller particle size columns (typically <2 µm), resulting in higher resolution, increased sensitivity, and faster analysis times. UPLC is particularly well-suited for the analysis of complex mixtures and for high-throughput screening.

Similar to HPLC, a reversed-phase method would be appropriate for this compound. The principles of separation are the same, but the operating parameters are adjusted for the smaller column dimensions and particle size. UPLC systems operate at higher pressures than HPLC systems. For amino acid analysis, UPLC is often coupled with mass spectrometry (UPLC-MS) for highly sensitive and selective detection. Pre-column derivatization with reagents like AccQ•Tag™ can also be employed to improve chromatographic performance and detection sensitivity .

A representative UPLC method could be:

Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

Mobile Phase A: 0.1% Formic acid in Water

Mobile Phase B: 0.1% Formic acid in Acetonitrile

Gradient: A rapid gradient from a low to a high percentage of Mobile Phase B.

Flow Rate: 0.5 mL/min

Detection: UV at 210 nm or Mass Spectrometry

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of a chemical reaction, identifying compounds in a mixture, and determining the appropriate solvent system for column chromatography.

For a polar compound like this compound, a normal-phase TLC plate (silica gel) would be used. The mobile phase, or eluent, would typically be a mixture of a polar solvent (e.g., methanol or ethyl acetate) and a less polar solvent (e.g., dichloromethane or hexane). The separation is based on the compound's affinity for the stationary phase versus the mobile phase. More polar compounds will have a stronger interaction with the silica gel and thus a lower retention factor (R_f) value.

Visualization of the spots on the TLC plate can be achieved using a UV lamp (if the compound is UV-active) or by staining with a reagent such as ninhydrin, which reacts with primary amines to produce a colored spot.

Table 3: Illustrative TLC Systems for Amino Acid Derivatives

Stationary Phase Mobile Phase System Visualization Application
Silica Gel 60 F₂₅₄ Dichloromethane:Methanol (9:1) UV light (254 nm), Ninhydrin stain Monitoring reactions of protected amino acids
Silica Gel 60 F₂₅₄ Ethyl Acetate:Hexane (1:1) UV light (254 nm), Potassium permanganate stain Purity check of esterified amino acids

Computational Chemistry and Mechanistic Studies of Tert Butyl 4,5 Diamino 5 Oxopentanoate

Quantum Chemical Calculations

Quantum chemical calculations serve as the foundation for computational studies, allowing for the determination of molecular properties from first principles. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering a unique balance of computational cost and accuracy.

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For Tert-butyl 4,5-diamino-5-oxopentanoate, DFT is instrumental in determining its most stable three-dimensional conformation (optimized geometry) and in probing its chemical reactivity. researchgate.netnih.gov Functionals such as B3LYP, combined with a suitable basis set (e.g., 6-31G* or larger), are commonly employed for geometry optimization. researchgate.net

Once the optimized structure is obtained, DFT can be used to calculate a variety of molecular descriptors that shed light on the molecule's reactivity. nih.gov Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

These frontier orbitals are concentrated on specific atoms, highlighting the most probable sites for nucleophilic and electrophilic attack. For this compound, the HOMO is likely localized around the nitrogen atoms of the amino and amide groups, while the LUMO is expected to be centered on the carbonyl carbons of the ester and amide groups, which are the primary electrophilic sites.

DescriptorHypothetical ValueSignificance
EHOMO -6.5 eVIndicates the energy of the highest occupied molecular orbital; related to the molecule's potential as an electron donor.
ELUMO -0.8 eVIndicates the energy of the lowest unoccupied molecular orbital; related to the molecule's potential as an electron acceptor.
HOMO-LUMO Gap 5.7 eVRepresents the energy difference between HOMO and LUMO; a larger gap implies greater chemical stability and lower reactivity.
Chemical Potential (μ) -3.65 eVMeasures the escaping tendency of electrons; indicates overall reactivity.
Chemical Hardness (η) 2.85 eVQuantifies the resistance to change in electron distribution; related to the HOMO-LUMO gap.
Electrophilicity Index (ω) 2.34 eVA global index that measures the propensity of a species to accept electrons.

Note: The values in this table are hypothetical and serve to illustrate the types of data generated from DFT calculations.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are highly effective at predicting spectroscopic data, which can be used to confirm or interpret experimental results. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. researchgate.netuni-bonn.de The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the standard for calculating the isotropic magnetic shielding tensors of nuclei. mdpi.com

By calculating the shielding for each nucleus in this compound and a reference compound (e.g., tetramethylsilane, TMS), one can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are invaluable for assigning peaks in experimental spectra, distinguishing between isomers, and understanding how the electronic environment around a nucleus is influenced by the molecule's conformation. aps.org For this molecule, calculations would differentiate the chemical shifts of the amide carbonyl carbon from the ester carbonyl carbon and the distinct protons of the methylene (B1212753) groups in the pentanoate chain. libretexts.org

Atom/GroupHypothetical Calculated ¹³C Shift (ppm)Hypothetical Experimental ¹³C Shift (ppm)
Amide Carbonyl (C=O) 175.8174.9
Ester Carbonyl (C=O) 172.1171.5
Quaternary C (tert-Butyl) 82.581.9
CH(NH₂) Carbon 54.353.8
CH₂ (adjacent to CH) 32.932.5
CH₂ (adjacent to C=O) 30.129.8
Methyl C (tert-Butyl) 28.428.1

Note: Values are hypothetical, illustrating the typical high correlation between calculated and experimental NMR chemical shifts.

Mechanistic Investigations through Computational Modeling

Beyond static molecular properties, computational chemistry is a cornerstone of mechanistic studies, enabling the exploration of reaction pathways and the characterization of transient species like transition states.

Transition State Analysis and Activation Barriers in Pentanoate Reactions

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). researchgate.net Locating the geometry of this TS and calculating its energy are crucial for understanding reaction kinetics. Computational methods can identify a TS as a first-order saddle point on the potential energy surface—a structure that is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency for a true transition state.

For reactions involving this compound, such as the base-catalyzed hydrolysis of the amide group, computational analysis can determine the structure of the tetrahedral intermediate's formation and breakdown. nih.govacs.org The energy difference between the reactants and the transition state defines the activation barrier (activation energy), which is the primary determinant of the reaction rate. A lower activation barrier corresponds to a faster reaction.

ParameterHypothetical Value (Amide Hydrolysis)Significance
Activation Energy (ΔG‡) 22.5 kcal/molThe free energy barrier that must be overcome for the reaction to proceed. Higher values indicate slower reaction rates. nih.gov
Key TS Bond Distance (C-O) 1.95 ÅThe distance of the forming bond between the nucleophilic oxygen (from OH⁻) and the amide carbonyl carbon in the transition state.
Key TS Bond Distance (C-N) 1.50 ÅThe length of the amide C-N bond in the transition state, showing it has not yet broken.
Imaginary Frequency -450 cm⁻¹The single negative frequency confirming the structure as a true first-order saddle point (transition state).

Note: The data presented are hypothetical for the rate-determining step of amide hydrolysis and illustrate key parameters obtained from a transition state analysis.

Reaction Pathway Elucidation for Amide and Ester Transformations

Computational modeling is essential for elucidating the detailed step-by-step pathways of complex reactions. For this compound, key transformations include the hydrolysis or aminolysis of both the ester and amide functional groups. researchgate.netnih.gov Theoretical studies can distinguish between different possible mechanisms, such as a concerted pathway (where bond breaking and forming occur in a single step) versus a stepwise pathway (which involves one or more intermediates). acs.orgresearchgate.net

By mapping the potential energy surface, researchers can trace the entire reaction course. An Intrinsic Reaction Coordinate (IRC) calculation, initiated from a transition state, can be performed to confirm that the TS correctly connects the desired reactants and products. researchgate.net For example, in the aminolysis of the tert-butyl ester, computational studies could determine whether the reaction proceeds through a stable tetrahedral intermediate or a single, concerted transition state, and how the presence of the neighboring amide group influences the reaction barrier. researchgate.netnih.gov This level of detail provides a fundamental understanding of the factors controlling chemical reactivity and selectivity.

Protonation Site Analysis and Gas-Phase Basicity

Computational chemistry provides powerful tools for elucidating the intrinsic properties of molecules, such as their preferred sites of protonation and their basicity in the absence of solvent effects (gas-phase basicity). For a molecule like this compound, which possesses multiple basic sites—specifically, the two nitrogen atoms of the amino groups and the oxygen atom of the carbonyl group in the amide—determining the most likely site of protonation is crucial for understanding its reactivity and intermolecular interactions.

Quantum mechanical calculations, such as Density Functional Theory (DFT), are commonly employed to model the protonation of each potential basic site. By calculating the proton affinity (PA) for each site, which is the negative of the enthalpy change for the protonation reaction, the most energetically favorable protonation site can be identified. The site with the highest PA is the most basic.

In the case of this compound, it is anticipated that the amino groups would be significantly more basic than the amide oxygen. Between the two amino groups, their relative basicity could be influenced by subtle conformational effects and intramolecular interactions. Computational models can precisely quantify these differences. The gas-phase basicity, a measure of the Gibbs free energy change upon protonation, can also be computed to provide a more complete thermodynamic picture.

Table 1: Hypothetical Proton Affinities and Gas-Phase Basicities for this compound

Protonation SiteFunctional GroupCalculated Proton Affinity (kJ/mol)Calculated Gas-Phase Basicity (kJ/mol)
N1α-Amino Group935905
N2γ-Amino Group920890
O1Amide Carbonyl Oxygen850820

Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of a computational analysis.

Molecular Dynamics Simulations in Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and dynamic behavior of this compound are critical to its function and interactions. Molecular dynamics (MD) simulations offer a computational microscope to observe the molecule's conformational landscape and its interactions with its environment over time.

MD simulations model the movement of atoms in the molecule by solving Newton's equations of motion. These simulations can reveal the preferred conformations of the molecule, which are the low-energy shapes it is most likely to adopt. For this compound, key conformational variables include the torsion angles of the carbon backbone and the orientation of the tert-butyl group. The simulations can also identify the presence and stability of intramolecular hydrogen bonds, for instance, between the amino groups and the carbonyl oxygen.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating the molecule in a solvent, such as water, the specific hydrogen bonding patterns and solvation structure can be characterized. If the molecule is part of a larger system, such as a complex with a protein, MD can elucidate the key intermolecular interactions, including hydrogen bonds and van der Waals forces, that stabilize the complex.

Table 2: Hypothetical Torsion Angle Preferences from Conformational Analysis

Torsion AngleDescriptionPredominant Conformation (degrees)Energy (kcal/mol)
τ1 (Cα-Cβ)Rotation around the alpha-beta carbon bond60 (gauche)0.0
τ2 (Cβ-Cγ)Rotation around the beta-gamma carbon bond180 (anti)-1.2
τ3 (Cγ-Cδ)Rotation around the gamma-delta carbon bond-60 (gauche)0.5

Note: The data in this table is hypothetical and intended to represent the type of information obtained from MD simulations.

Computational Approaches to Chirality and Stereoselectivity in Amino Acid Derivatives

This compound is a chiral molecule, with a stereocenter at the alpha-carbon. The specific three-dimensional arrangement of the substituents around this carbon (its stereochemistry) can have a profound impact on its biological activity and chemical interactions. All ribosomally synthesized polypeptides feature chiral amino acids exclusively in the L-configuration. acs.org However, D-amino acids also play significant biological roles. acs.org

Computational methods are essential for understanding and predicting stereoselectivity in reactions involving chiral molecules. For instance, quantum mechanical calculations can be used to model the transition states of reactions involving the chiral center. By comparing the activation energies for the formation of different stereoisomers, the stereochemical outcome of a reaction can be predicted. An energetic difference of less than 1 kcal/mol in the rate-determining step is enough to create a fourfold preference for one enantiomer over the other. nih.gov

Molecular docking simulations can be used to predict how the different enantiomers of this compound might bind to a chiral environment, such as the active site of an enzyme. These simulations can reveal differences in binding affinity and orientation that explain the stereoselectivity of biological processes.

Table 3: Hypothetical Binding Energies of Enantiomers to a Chiral Receptor

EnantiomerReceptorCalculated Binding Energy (kcal/mol)Key Interacting Residues
(S)-enantiomerEnzyme X-8.5Arg12, Asp45, Phe101
(R)-enantiomerEnzyme X-5.2Arg12, Gly46

Note: This table presents hypothetical data to illustrate how computational methods can be used to study chiral recognition.

In Silico Modeling for Chemical Interactions and Derivatization Design

In silico modeling provides a rational, computer-based approach to designing new molecules and predicting their chemical properties. For this compound, these methods can be used to explore its chemical reactivity and to design derivatives with desired characteristics.

Computational tools can generate molecular descriptors that quantify various properties of the molecule, such as its electronic structure, shape, and lipophilicity. These descriptors can be used to build quantitative structure-activity relationship (QSAR) models, which correlate the molecular structure with a specific activity or property.

For derivatization design, in silico methods can be used to virtually modify the structure of this compound and predict the properties of the resulting derivatives. For example, different functional groups could be computationally added to the molecule, and their effect on properties like solubility, stability, or binding affinity to a target protein could be evaluated. This allows for the rapid screening of many potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. Molecular modeling can show that bulky substituents can lead to more frequent and stable interactions within a binding pocket. nih.gov

Table 4: Hypothetical In Silico Screening of Designed Derivatives

Derivative ModificationPredicted Property ChangeRationale for Change
Addition of a hydroxyl group to the γ-carbonIncreased water solubilityIntroduction of a polar group capable of hydrogen bonding
Replacement of the tert-butyl group with a methyl groupIncreased susceptibility to hydrolysisReduced steric hindrance around the ester carbonyl
Addition of an aromatic ring to the α-amino groupIncreased binding affinity to a hydrophobic pocketIntroduction of a nonpolar, planar moiety

Note: The information in this table is hypothetical and demonstrates the application of in silico modeling for derivative design.

Synthetic Utility of Tert Butyl 4,5 Diamino 5 Oxopentanoate As a Building Block in Organic Chemistry

Precursor for Complex Organic Molecules

The strategic placement of functional groups in tert-butyl 4,5-diamino-5-oxopentanoate allows it to be a valuable starting material for the synthesis of intricate molecules, particularly in the field of medicinal chemistry.

Role in Aminoglutarimide Moiety Construction

A primary and well-documented application of (S)-tert-butyl 4,5-diamino-5-oxopentanoate is its function as a key starting material for the construction of the (S)-2-aminoglutarimide moiety. google.comgoogle.com This structural motif is a core component of various pharmaceutically active compounds. google.com The synthesis process utilizes the compound, often in its hydrochloride salt form, to build the glutarimide ring system that is essential for the biological activity of these therapeutic agents. google.com The development of scalable synthetic routes to (S)-tert-butyl 4,5-diamino-5-oxopentanoate has been a focus of research to support the large-scale preparation of these glutarimide-containing pharmaceuticals. google.com

PrecursorTarget MoietySignificance
(S)-tert-butyl 4,5-diamino-5-oxopentanoate(S)-2-aminoglutarimideCore component of various pharmaceutically active compounds. google.com

Application in Peptide Synthesis and Modification

While direct incorporation of this compound into peptide chains is not extensively detailed, its structural elements are highly relevant to peptide chemistry. The tert-butyl ester is a common protecting group for the carboxylic acid terminus in peptide synthesis due to its stability under various coupling conditions and its straightforward removal with acid.

Furthermore, the glutamine side chain offers a site for specific modification. A notable strategy involves the derivatization of a glutamine precursor during solid-phase peptide synthesis (SPPS) to introduce a "clickable" handle. nih.gov This allows for post-synthetic modification of the peptide. For instance, a glutamic acid γ-allyl ester can be incorporated into a peptide sequence, deprotected, and then condensed with a hydroxylamine derivative bearing an alkyne group. nih.gov This creates a clickable glutamine (CliQ) residue within the peptide, ready for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with various azide-tagged molecules. nih.gov

Intermediates for Chiral Polyhydroxylated Scaffolds

The application of this compound as a direct intermediate for the synthesis of chiral polyhydroxylated scaffolds is not extensively documented in the available scientific literature. While the molecule possesses a key chiral center that could theoretically be exploited for the stereocontrolled synthesis of such structures, specific examples or methodologies detailing this transformation are not readily found.

Scaffold for Unnatural Amino Acid Synthesis and Derivatives

The inherent structure of this compound makes it an excellent scaffold for generating unnatural amino acids and their derivatives, which are of significant interest for developing novel therapeutics and research tools.

Incorporation into Bioactive Molecules and Peptidomimetics

As established, this compound is a precursor to the aminoglutarimide moiety, which is integrated into complex bioactive molecules. google.com These molecules can be considered peptidomimetics, where the glutarimide structure mimics or constrains the conformation of a peptide backbone to enhance biological activity, stability, or cell permeability.

Moreover, the derivatization of the glutamine side chain, for example, through click chemistry, allows for its incorporation into peptidomimetic structures. The resulting 1,2,3-triazole ring formed from a CuAAC reaction is a well-known isostere of the amide bond. bachem.com This triazole linkage is planar and possesses a large dipole moment similar to a peptide bond but is resistant to enzymatic degradation and hydrolysis, making it an attractive replacement for labile amide linkers in the design of robust peptidomimetics. bachem.com

Strategies for Scale-Up in Academic and Industrial Synthetic Processes

The transition of a synthetic route from a laboratory setting to a larger academic or industrial scale for this compound presents a unique set of challenges that necessitate careful consideration of various factors to ensure efficiency, cost-effectiveness, and consistent product quality. The hydrochloride salt of this compound, (S)-tert-butyl 4,5-diamino-5-oxopentanoate hydrochloride, is a key starting material for pharmacologically active molecules that feature an (S)-2-aminoglutarimide group. google.com

Historically, the synthesis of (S)-tert-butyl 4,5-diamino-5-oxopentanoate hydrochloride has been documented, for instance, starting from Cbz-(L)-Glu(tBu)-OH. google.comgoogle.com However, these earlier methods have proven to be ill-suited for large-scale production. google.comgoogle.com Major drawbacks included the practice of removing solvents to dryness, which resulted in uncontrolled precipitation and variable purity of the final product. google.comgoogle.com Furthermore, these processes were often inefficient for scale-up due to the requirement of large volumes of solvents, sometimes as high as 56 mL per gram of product. google.comgoogle.com An additional significant issue was the lack of described control over the stereogenic center, leading to uncertainty in the chiral purity of the product. google.com

The commercial availability of (S)-tert-butyl 4,5-diamino-5-oxopentanoate hydrochloride is typically limited to gram quantities, which can be prohibitively expensive for large-scale manufacturing, with long delivery times and chemical purity in the range of 95-98%. google.com This underscores the need for robust and scalable in-house synthetic processes.

Modern, more scalable approaches have been developed to address the shortcomings of previous methods. One such improved process involves the ring-opening of an N-protected oxazolidin-5-one with ammonia or a protected amine. google.comgoogle.com This method offers better control over the reaction conditions and product purity, making it more amenable to scale-up.

The challenges and optimization strategies for scaling up the synthesis of this compound and its derivatives are multifaceted. Key considerations include improving yield, ensuring high purity, minimizing solvent usage, and implementing efficient and safe process controls. The growth in peptide therapeutics has driven the need for large-scale manufacturing, which in turn necessitates complex and variable synthetic approaches and scale-up strategies. pharmaceuticalonline.com The challenges are present not only in the synthesis but also in the downstream processing, including purification and isolation, all of which have interdependent effects on the final product quality. pharmaceuticalonline.com

Below are interactive data tables summarizing the key factors and strategies for the scale-up of synthetic processes for amino acid derivatives like this compound.

Table 1: Key Considerations for Scale-Up Synthesis

Factor Challenge Optimization Strategy
Yield Low conversion of starting materials. Optimization of reaction temperature, pressure, and catalyst.
Purity Formation of byproducts and impurities. Development of selective reaction conditions and efficient purification methods.
Solvent Usage High volumes of solvents are costly and environmentally unfriendly. Implementing solvent recovery systems and exploring more concentrated reaction conditions.
Process Control Maintaining consistent reaction conditions and product quality at a larger scale. Automation of process parameters and implementation of in-process controls. bachem.com
Safety Handling of potentially hazardous reagents and managing exothermic reactions. Thorough process hazard analysis and implementation of appropriate safety measures.

| Cost-Effectiveness | High cost of starting materials and reagents. | Sourcing of cost-effective raw materials and optimization of reagent stoichiometry. |

Table 2: Modern Technologies and Methodologies for Scale-Up

Technology/Methodology Description Advantages for Scale-Up
Flow Chemistry Continuous processing in a reactor system. Enhanced heat and mass transfer, improved safety, and potential for automation. vapourtec.com
Solid-Phase Peptide Synthesis (SPPS) Automation Automated systems for the repetitive steps in peptide synthesis. Increased throughput, reduced manual labor, and improved reproducibility. bachem.comoccamdesign.com
Molecular Hiving™ Technology A method to produce shorter peptides with reduced hazardous solvent use. More efficient scale-up, enhanced process controls, and up to 60% reduction in organic solvent use. bachem.com
Chemo-Enzymatic Peptide Synthesis (CEPS) The use of enzymes for specific bond formations. Offers a scalable alternative for the production of larger peptides. bachem.com

| Multi-Column Countercurrent Solvent Gradient Purification (MCSGP) | A continuous chromatographic purification method. | Increases purification capacity and sustainability, reduces solvent consumption, and allows for 24/7 automated operation. bachem.com |

Future Research Directions in Pentanoate Chemistry

Development of Novel Synthetic Routes with Improved Efficiency and Stereoselectivity for Pentanoate Derivatives

The synthesis of complex molecules like tert-butyl 4,5-diamino-5-oxopentanoate, which contains a stereogenic center, presents significant challenges, particularly for large-scale production. Existing methods for preparing (S)-tert-butyl 4,5-diamino-5-oxopentanoate hydrochloride, a key starting material for certain pharmaceutically active compounds, have been reported but are often not suitable for industrial scale-up. google.com These routes can suffer from issues such as the use of large solvent volumes, which is inefficient, and uncontrolled precipitation steps that lead to variable purity. google.com Furthermore, a critical challenge is the precise control of the stereogenic center to ensure high chiral purity, an aspect that is not always well-defined in current commercial supplies. google.com

Future research will focus on developing more robust and efficient synthetic strategies. The asymmetric synthesis of α,β-diamino acids is a field of intense research, with methodologies centered on catalytic asymmetric reactions being particularly promising. rsc.orgbohrium.comrsc.org These approaches offer a pathway to optically pure diamino acids and their derivatives. rsc.orgbohrium.comrsc.org The development of novel catalytic systems is paramount. For instance, sequential palladium and rhodium catalysis has been shown to be effective for creating polyfunctionalized diamines. nih.gov Similarly, chiral phosphoric acid catalysts and phosphine (B1218219) catalysts have been used in tandem to achieve chemo-, regio-, and stereoselective addition reactions to produce chiral anti-α,β-diamino acid derivatives. acs.org The exploration of chiral ligands, such as those derived from BINOL, in metal-catalyzed reactions continues to be a fruitful area for achieving high enantioselectivity in the synthesis of 1,3-diamines. researchgate.netchemrxiv.org

Catalytic System/StrategyTarget TransformationKey Advantages
Palladium/(S)-Siphos-PE Catalysis Asymmetric carboamination of N-allylsulfamidesAccess to chiral 1,2-diamines. rsc.org
Titanium/Chiral Ligand (e.g., (R)-binol) Ring-opening of meso-aziridines with anilinesDesymmetrization to form chiral 1,2-diamines. rsc.org
Chiral Phosphoric Acid / Phosphine Catalysis Tandem orthogonal synthesis of anti-α,β-diamino acid derivativesHigh chemo-, regio-, and stereoselectivity. acs.org
Silver-catalyzed Mannich Reaction Reaction of ketimines with α-substituted isocyanoacetate estersSynthesis of α,α-disubstituted α-amino acids with adjacent fully substituted carbons. nih.gov
Sequential Pd and Rh Catalysis Asymmetric synthesis of N-allyl hydroxylamine-O-sulfamates and intramolecular aziridinationStreamlined access to complex, optically active polyamine architectures. nih.gov

Future work will likely involve the application of these and other emerging catalytic methods to the synthesis of this compound and its analogues. The goal is to establish scalable, cost-effective routes that provide high yields and excellent stereochemical control, thereby making these valuable building blocks more accessible for further research and development.

Exploration of New Reactivity Modes and Chemical Transformations involving the Pentanoate Core

The structure of this compound, which is effectively a protected and activated derivative of glutamine, offers a rich landscape for exploring novel chemical transformations. The molecule contains several reactive sites: a primary amine, a secondary amine (part of the amide), an amide carbonyl, and a tert-butyl ester. The interplay of these functional groups can be exploited to construct a variety of new molecular architectures.

Future research will likely investigate intramolecular reactions to form heterocyclic systems. For example, under appropriate conditions, cyclization could occur between the C4-amino group and the C1-ester or the C5-amide to form lactams or other nitrogen-containing rings, which are prevalent scaffolds in medicinal chemistry. The reactivity of the diamine functionality itself is a key area for exploration. Diamines are crucial building blocks in organic synthesis and can be used to create a wide range of structures, including chiral ligands for asymmetric catalysis and components of natural products and pharmaceuticals. researchgate.netrsc.org

Furthermore, the pentanoate backbone can serve as a scaffold for diversification. The amino groups can be selectively functionalized to introduce new side chains or to link the molecule to other chemical entities. The amide bond, while generally stable, can be cleaved or modified under specific conditions. The tert-butyl ester provides a convenient protecting group that can be removed under acidic conditions to reveal a carboxylic acid, which can then be used for further transformations, such as amide bond formation or conversion to other functional groups. Investigating these transformations will expand the synthetic utility of the pentanoate core and enable the creation of diverse molecular libraries for various applications.

Advanced Computational Modeling for Predictive Design of Pentanoate-Based Structures

Computational chemistry and molecular modeling are indispensable tools for modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For pentanoate-based structures like this compound, advanced computational modeling offers a powerful approach to understanding their behavior and designing new derivatives with tailored functions.

Density Functional Theory (DFT) is a key method for investigating the electronic structure, geometry, and reactivity of molecules. dntb.gov.uamdpi.com DFT calculations can be used to determine the stable conformations of pentanoate derivatives, analyze their vibrational spectra, and calculate global reactivity parameters. dntb.gov.uamdpi.comresearchgate.net This information is crucial for predicting how these molecules will behave in chemical reactions and how they will interact with other molecules. researchgate.net For instance, computational studies can elucidate the conformational preferences of amino acids, which is fundamental to their biological function and their use in designing peptides and other biomolecules. ijcrt.orgnih.govnih.govacs.org

Computational MethodApplication in Pentanoate ChemistryPredicted Properties/Outcomes
Density Functional Theory (DFT) Geometry optimization and electronic structure analysis.Stable conformers, vibrational frequencies, molecular orbital energies, reactivity indices. dntb.gov.uamdpi.com
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of molecules in solution.Conformational flexibility, solvent effects, binding affinities. creative-proteomics.com
Quantum Mechanics/Molecular Mechanics (QM/MM) Studying reactions and interactions in large systems.Reaction mechanisms, enzyme inhibition, interaction energies with biological targets. ijcrt.org
AI/Machine Learning Models (e.g., PepFlow) Predicting 3D structures and conformations.Range of possible folded structures, energy landscapes, prediction of binding to other molecules. utoronto.ca

Integration of this compound into Supramolecular Architectures and Materials Science

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular building blocks held together by non-covalent interactions. Amino acids and their derivatives are highly valuable synthons in this field due to their chirality, biocompatibility, and ability to form multiple hydrogen bonds and other non-covalent interactions. mdpi.comnih.govresearchgate.net this compound, with its multiple functional groups, is an excellent candidate for integration into novel supramolecular architectures and advanced materials.

One promising area is the development of metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. frontiersin.orgnih.gov Diamino and carboxylate-containing molecules are frequently used as linkers. frontiersin.orgnih.gov While the direct synthesis of MOFs with amidic linkers can be challenging due to strong metal-nitrogen bonds, post-synthetic linker exchange offers a viable route. acs.orgnih.govacs.org After hydrolysis of its tert-butyl ester to the corresponding carboxylate, this compound could serve as a multifunctional linker, with its amino and carboxylate groups coordinating to metal centers to form porous frameworks with potential applications in gas storage, catalysis, and sensing.

Another key application is in the field of soft materials, particularly hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. Glutamine and its derivatives have been successfully incorporated into gelatin-based hydrogels. researchgate.netnih.govresearchgate.net These functional hydrogels can release glutamine upon degradation, which can enhance cellular energy metabolism and promote tissue repair. researchgate.netnih.gov Given its structural similarity to glutamine, this compound could be used to create similar functional biomaterials. The diamino pentanoate core could be polymerized or cross-linked into a hydrogel network, creating scaffolds for tissue engineering and controlled drug delivery. google.com The inherent chirality and biocompatibility of this amino acid derivative make it a particularly attractive building block for creating advanced biomaterials. mdpi.comacs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 4,5-diamino-5-oxopentanoate, and what are their key optimization parameters?

  • Methodological Answer : The compound is synthesized via sequential functionalization of pentanoate derivatives. For example, tert-butyl (S)-4,5-diamino-5-oxopentanoate hydrochloride is prepared by reacting 3-nitrophthalic anhydride with tert-butyl (S)-4,5-diamino-5-oxopentanoate hydrochloride in ethyl acetate (5 V) under reflux, followed by purification via column chromatography . Critical parameters include stoichiometric control (1:1 molar ratio), solvent selection (ethyl acetate for solubility), and reaction temperature (typically 40–60°C). Yield optimization requires inert atmosphere handling (N₂ or Ar) to prevent oxidation of amine groups .

Q. How is this compound characterized to confirm structural integrity?

  • Methodological Answer : Characterization involves:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify tert-butyl group (δ ~1.4 ppm for CH₃) and amide protons (δ 6.5–7.2 ppm).
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 238.71 for the hydrochloride salt) .
  • Elemental Analysis : Matching calculated vs. experimental C, H, N, and Cl percentages (e.g., C9H19ClN2O3 requires 45.33% C, 8.03% H) .

Q. What are the recommended storage conditions to maintain stability?

  • Methodological Answer : The hydrochloride salt should be stored at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation via hydrolysis or oxidation. Desiccants like silica gel are critical to avoid moisture absorption, which can lead to ester cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

  • Methodological Answer : Discrepancies in yields (e.g., 60–85%) often arise from:

  • Impurity Profiles : Side reactions (e.g., over-amination) detected via HPLC with UV/Vis detection (λ = 254 nm). Use reverse-phase C18 columns and 0.1% TFA in water/acetonitrile gradients .
  • Catalytic Efficiency : Transition metal residues (e.g., Pd from coupling reactions) can suppress yields. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) quantifies trace metals, guiding chelating agent use (e.g., EDTA) .

Q. What advanced analytical methods are used to assess enantiomeric purity in chiral derivatives?

  • Methodological Answer :

  • Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate (R)- and (S)-enantiomers. Retention time differences ≥2 min indicate ≥98% enantiomeric excess .
  • Circular Dichroism (CD) : Compare CD spectra (190–260 nm) against standards to confirm absolute configuration .

Q. How can researchers mitigate risks of exothermic decomposition during large-scale synthesis?

  • Methodological Answer :

  • Calorimetry : Perform Differential Scanning Calorimetry (DSC) to identify decomposition onset temperatures (T₀). For tert-butyl derivatives, T₀ is typically 120–140°C .
  • Process Design : Use controlled addition rates (<0.5 mL/min) for reactive reagents (e.g., anhydrides) and jacketed reactors with cooling loops to dissipate heat .

Key Considerations for Experimental Design

  • Safety Protocols : Avoid open flames (P210) and use explosion-proof equipment (P241) due to tert-butyl group flammability .
  • Scalability : Pilot-scale reactions require inert gas purging (P231) and grounding (P243) to prevent electrostatic ignition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.